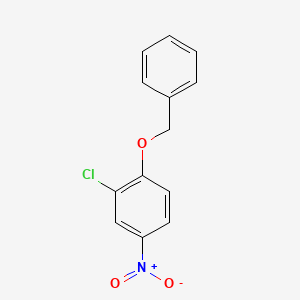

4-Benzyloxy-3-chloronitrobenzene

Description

Positional Significance within Substituted Nitroaromatic Systems

The arrangement of the functional groups on the benzene (B151609) ring of 4-benzyloxy-3-chloronitrobenzene is crucial to its reactivity. The nitro group (NO2) at position 1 is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The chlorine atom at position 3 and the benzyloxy group at position 4 further influence the electronic properties and steric environment of the molecule.

The interplay of these substituents dictates the regioselectivity of subsequent chemical transformations. For instance, the chlorine atom can be displaced by various nucleophiles, and the nitro group can be reduced to an amino group, providing a handle for further functionalization. The benzyloxy group, while also influencing the electronic nature of the ring, can be cleaved to reveal a hydroxyl group, adding another layer of synthetic versatility.

The positional isomers of benzyloxy-chloronitrobenzene exhibit different chemical behaviors. For example, in contrast to the 4-benzyloxy-3-chloro isomer, the isomer with chlorine at the 2-position and the nitro group at the 4-position would show different reactivity patterns in nucleophilic substitution reactions due to the altered electronic and steric effects of the substituents.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 50508-54-8 | chemicalbook.comchemicalbook.comparchem.com |

| Molecular Formula | C13H10ClNO3 | cymitquimica.com |

| Melting Point | 115-119 °C | chemicalbook.com |

Strategic Utility as a Precursor in Advanced Organic Synthesis

This compound serves as a key starting material in the synthesis of a wide array of complex organic molecules, particularly those with pharmaceutical applications. umich.edu Its utility stems from the ability to selectively transform its functional groups.

A prominent application of this compound is in the synthesis of 4-benzyloxy-3-chloroaniline (B1332019). umich.edu This transformation is typically achieved through the reduction of the nitro group. umich.edu Various reducing agents can be employed for this purpose, including tin(II) chloride (SnCl2), Raney nickel, or palladium on carbon (Pd/C) with hydrogenation. umich.edu The resulting aniline (B41778) is a valuable intermediate for constructing biologically active compounds, including potential anti-cancer, anti-diabetic, and anti-viral agents. umich.edu

Furthermore, the chlorine atom on the ring can participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This opens up avenues for the synthesis of highly functionalized and structurally diverse molecules. The benzyloxy group can be deprotected at a suitable stage in a synthetic sequence to unmask a phenol, which can then be used for further modifications.

Historical Trajectories and Evolving Research Landscapes

The study of nitroaromatic compounds dates back to the 19th century and has been integral to the development of organic chemistry. nih.gov Initially, compounds like picric acid (1,3,5-trinitrophenol) were used as dyes and later as explosives. nih.gov The 20th century saw a deeper understanding of the reactivity of the nitro group, leading to its widespread use in synthesis. nih.gov

Substituted nitrobenzenes, including chloronitrobenzenes, became important industrial feedstocks for the production of various chemicals, including dyes, pharmaceuticals, and agrochemicals. nih.gov For instance, chloronitrobenzenes are precursors to anpirtoline (B1665510) derivatives, which are non-opioid analgesics. nih.gov

The research landscape for nitroaromatic compounds continues to evolve. In the 21st century, the focus has shifted towards more elaborate syntheses that involve controlling reactivity and stereochemistry. nih.gov The development of new synthetic methods, often utilizing the diverse properties of the nitro group, remains an active area of research. nih.gov The unique substitution pattern of this compound places it at the forefront of this research, as chemists continue to explore its potential in the synthesis of novel and complex molecular architectures. Atropoisomers with chiral C(═O)–N bonds, for example, have become a significant focus in the synthesis of natural products, drugs, and other advanced materials, a field where complex precursors are essential. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGQYXJMQHAREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308874 | |

| Record name | 4-Benzyloxy-3-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50508-54-8 | |

| Record name | 50508-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxy-3-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiling of 4 Benzyloxy 3 Chloronitrobenzene

Selective Reduction of the Nitro Group to Amine Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations for 4-benzyloxy-3-chloronitrobenzene. This conversion yields 4-benzyloxy-3-chloroaniline (B1332019), a valuable precursor for various bioactive molecules. researchgate.netchemicalbook.com The challenge in this transformation lies in achieving high chemoselectivity, preserving the benzyloxy ether and the chloro-substituent, which are susceptible to cleavage (hydrogenolysis) under certain reductive conditions. Several methods have been developed to achieve this selective reduction.

Catalytic hydrogenation is a common method for the reduction of nitroarenes. For this compound, typical catalysts include Palladium on carbon (Pd/C) and Raney Nickel. researchgate.net However, these conditions present significant challenges. The benzyloxy group is prone to debenzylation, and the chlorine atom can be removed via hydrodechlorination, leading to the formation of impurities such as 4-amino-2-chlorophenol (B1200274) and other byproducts. researchgate.netresearchgate.net

The choice of solvent and catalyst can influence the selectivity of the reaction. Studies on similar substrates, like 4-chloro-N,N-dibenzylaniline, have shown that polar solvents can accelerate both the desired debenzylation and the undesired dehalogenation. researchgate.net While catalytic hydrogenation is a powerful technique, its application to this compound on a large scale is often avoided due to safety concerns associated with catalysts like Raney Nickel and the difficulty in controlling the reaction to prevent the formation of impurities. researchgate.net

A highly effective and reliable method for the selective reduction of this compound involves the use of stannous chloride (SnCl₂), typically as the dihydrate (SnCl₂·2H₂O), in an acidic alcoholic solvent. researchgate.net This method is renowned for its excellent chemoselectivity; it readily reduces the aromatic nitro group to an amine while leaving other reducible or acid-sensitive functionalities, such as halogens and O-benzyl ethers, unaffected. researchgate.net

The reaction proceeds smoothly and quickly when this compound is treated with approximately four equivalents of stannous chloride in aqueous ethanol (B145695) under acidic conditions. The transformation is often complete within a couple of hours, affording 4-benzyloxy-3-chloroaniline in high yield and purity, with no detectable debenzylation or dechlorination products. researchgate.net This process is simple, safe, and can be readily scaled up to produce kilogram quantities of the desired aniline (B41778), making it a preferred method in industrial applications. researchgate.netumich.edu The final product can be easily purified to be free of tin residues. researchgate.net

Reduction using iron powder in the presence of an acid, such as acetic acid or an ammonium (B1175870) chloride solution, is another established method for converting nitroarenes to anilines. researchgate.net This system has been applied to the reduction of this compound. researchgate.net While effective, the use of iron powder often necessitates a tedious workup procedure involving multiple extractions and filtrations to remove iron salts, making it less practical for large-scale synthesis compared to the stannous chloride method. researchgate.net The Bechamp reduction, which uses iron and hydrochloric acid, is a classic method for reducing nitroarenes like 3-nitrochlorobenzene to the corresponding aniline. wikipedia.org

Table 1: Comparison of Reduction Methods for this compound

| Reduction Method | Reagents/Catalyst | Advantages | Disadvantages | Selectivity Issues |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Atom economical, clean process. | Safety concerns (Raney Ni), catalyst cost. | Potential for debenzylation and dechlorination. researchgate.netresearchgate.net |

| Stannous Chloride | SnCl₂·2H₂O, Acid, Alcohol | High yield and purity, excellent chemoselectivity, scalable, safe. researchgate.net | Generates tin waste. | None reported under controlled conditions. researchgate.net |

| Iron Powder | Fe, NH₄Cl or Acetic Acid | Low cost of reagents. | Tedious workup (multiple filtrations/extractions). researchgate.net | Generally selective, but workup is problematic. |

Reactions Involving the Benzyloxy Moiety

The benzyloxy group (BnO-) in this compound primarily functions as a protecting group for the phenolic hydroxyl. Its reactivity is centered on its cleavage to reveal the phenol, a process known as debenzylation.

This cleavage is a common side reaction during the catalytic hydrogenation of the nitro group, as the C-O bond at the benzylic position is susceptible to hydrogenolysis. researchgate.netwikipedia.org The reaction proceeds via the formation of a stable benzyl (B1604629) radical. wikipedia.org Conditions for deliberate debenzylation can involve reductive methods (catalytic hydrogenation), oxidative conditions (e.g., CrO₃, ozone), or the use of Lewis acids. wikipedia.orgorganic-chemistry.org For instance, cleavage of benzyl ethers can be achieved using strong acids, although this is limited to substrates that can tolerate acidic conditions. organic-chemistry.org In the context of this compound, hydrogenolysis would lead to the formation of 2-chloro-4-nitrophenol.

Halogen Atom Reactivity in Substitution and Coupling Reactions

The chlorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. wikipedia.orgmasterorganicchemistry.com This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org This allows the chlorine to be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates, providing a pathway to a wide range of substituted derivatives.

Furthermore, the C-Cl bond can participate in modern palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride with an organoboron species (e.g., a boronic acid) to form a C-C bond, yielding a biphenyl (B1667301) derivative. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This method facilitates the formation of a C-N bond by coupling the aryl chloride with an amine. organic-chemistry.orgwikipedia.org It is a versatile alternative to classical methods for synthesizing aryl amines. It should be noted that the strong bases often used in these couplings, such as KOtBu, may be incompatible with the nitro group. libretexts.org

These coupling reactions would typically be performed on the more stable aniline derivative, 4-benzyloxy-3-chloroaniline, rather than the nitro compound itself.

Other Functional Group Interconversions

Beyond the primary transformations of the nitro and chloro groups, other interconversions are possible.

Cleavage of the Benzyl Ether: As mentioned in section 3.2, the benzyloxy ether can be cleaved to yield the corresponding phenol, 2-chloro-4-nitrophenol. This deprotection step is a key functional group interconversion, often performed after other modifications to the molecule have been completed. chemicalbook.comgoogle.com

Displacement of the Nitro Group: While less common than its reduction, the nitro group itself can act as a leaving group in certain reactions. Recent advancements in catalysis have enabled the use of nitroarenes as electrophilic partners in Suzuki-Miyaura coupling reactions. mdpi.com This allows for the direct formation of a C-C bond at the position of the nitro group, offering a more direct synthetic route that avoids the need for reduction and subsequent Sandmeyer-type reactions. mdpi.com

Strategic Applications As a Building Block in Organic Synthesis

Precursor in Complex Heterocyclic Framework Construction

The structure of 4-benzyloxy-3-chloronitrobenzene is pre-organized to facilitate the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

A primary and highly valuable transformation of this compound is its reduction to 4-benzyloxy-3-chloroaniline (B1332019) . umich.educlearsynth.comuni.lunih.govscbt.com This aniline (B41778) derivative is a key intermediate in numerous synthetic endeavors, particularly in the pharmaceutical industry. umich.edu

The reduction of the nitro group can be achieved through various methods, each with its own advantages. Catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon (Pd/C) is a common approach. umich.edu However, issues with catalyst poisoning and the potential for dehalogenation or debenzylation under harsh conditions can be problematic. Alternative methods using iron powder in acetic acid or ammonium (B1175870) chloride solution have also been employed. umich.edusemanticscholar.org

A particularly effective and scalable method involves the use of stannous chloride (SnCl2) in an acidic aqueous ethanol (B145695) solution. semanticscholar.org This method proceeds smoothly and rapidly, providing 4-benzyloxy-3-chloroaniline in high yield and purity without significant formation of debenzylated or dechlorinated byproducts. semanticscholar.org The mild conditions of the SnCl2 reduction ensure that the chloro and benzyloxy functionalities remain intact, highlighting the selective nature of this transformation. semanticscholar.orgresearchgate.net

Table 1: Comparison of Reduction Methods for this compound

| Reagent/Catalyst | Conditions | Advantages | Disadvantages | References |

| SnCl₂·2H₂O, HCl | Aqueous Ethanol, Reflux | High yield, high purity, scalable, no dehalogenation/debenzylation | Use of tin salts | umich.edusemanticscholar.org |

| Fe powder, Acetic Acid | Acetic Acid | --- | Tedious workup | umich.edusemanticscholar.org |

| Fe powder, NH₄Cl | Aqueous solution | --- | Tedious workup involving multiple extractions and filtrations | umich.edusemanticscholar.org |

| Raney Ni | Hydrogenation | --- | Potential for side reactions | umich.edu |

| Pd/C | Hydrogenation | --- | Potential for side reactions | umich.edu |

This table is based on available research and provides a comparative overview of common reduction methods.

Substituted quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. nih.govnih.gov The derivative, 4-benzyloxy-3-chloroaniline, serves as a critical precursor for the assembly of the quinoline (B57606) scaffold.

While direct use of this compound in quinoline synthesis is not typical, its reduction product, 4-benzyloxy-3-chloroaniline, is a key component in classical quinoline syntheses like the Gould-Jacobs reaction. nih.gov This reaction involves the condensation of an aniline with a β-ketoester or a similar three-carbon unit, followed by cyclization and aromatization to form the quinoline ring system. The substituents on the aniline precursor, in this case, the benzyloxy and chloro groups, are then incorporated into the final quinoline structure, allowing for the synthesis of highly functionalized quinoline derivatives. These derivatives can be key intermediates for synthesizing drugs such as Anlotinib hydrochloride and Delitinib. google.com

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse pharmacological activities. elifesciences.orgnih.gov They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. elifesciences.orgelifesciences.org While this compound is not directly a chalcone (B49325) precursor, it can be chemically transformed into a suitable benzaldehyde derivative.

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are often synthesized from chalcones. elifesciences.orgnih.gov The reaction of a chalcone with hydrazine (B178648) or a substituted hydrazine leads to the formation of the pyrazoline ring. elifesciences.org Therefore, through a multi-step sequence involving modification of the nitro and chloro groups, this compound can serve as a starting point for the synthesis of libraries of chalcones and pyrazolines for biological screening.

Flavones are a class of naturally occurring compounds characterized by a 2-phenylchromen-4-one backbone. biomedres.us They exhibit a wide range of biological activities. biomedres.usresearchgate.net The synthesis of flavones often involves the cyclization of an o-hydroxychalcone or related precursors. researchgate.net

Similar to the synthesis of chalcones and pyrazolines, this compound can be elaborated into precursors for flavone (B191248) synthesis. The key intermediate, 4-benzyloxy-3-chloroaniline, can be converted to a substituted phenol, which can then be used to construct the necessary chalcone or other precursors for flavone ring formation. For instance, the Allan-Robinson synthesis and the Baker-Venkataraman rearrangement are well-established methods for flavone synthesis that could utilize derivatives originating from this compound. biomedres.us

Contribution to Multi-Step Organic Synthesis Sequences

The utility of this compound extends beyond the synthesis of individual heterocyclic systems. Its true power lies in its role as a versatile starting material in complex, multi-step synthetic sequences. libretexts.org The ability to sequentially and selectively manipulate its three functional groups allows for the introduction of molecular complexity in a controlled manner.

For example, a synthetic strategy might begin with the reduction of the nitro group to an aniline. This aniline can then undergo a variety of reactions, such as acylation, alkylation, or participation in the formation of a heterocyclic ring. Subsequently, the chloro group can be a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-heteroatom bonds. Finally, the benzyloxy group can be cleaved at a later stage to unmask a phenolic hydroxyl group, which can be further functionalized. This strategic, stepwise approach is fundamental to the total synthesis of natural products and the development of novel pharmaceutical agents.

Design and Access to Novel Chemical Libraries

The principles of combinatorial chemistry and high-throughput screening have revolutionized drug discovery. The ability to rapidly generate large collections of diverse, yet structurally related, compounds (chemical libraries) is essential for identifying new lead compounds.

This compound and its primary derivative, 4-benzyloxy-3-chloroaniline, are ideal scaffolds for the construction of such libraries. The reactive sites on the molecule (the amino group and the chloro group of the aniline derivative) provide points for diversification. By reacting the aniline with a variety of building blocks (e.g., different acyl chlorides, sulfonyl chlorides, or aldehydes) and then subjecting the resulting products to a range of cross-coupling reactions at the chloro position, a vast array of new chemical entities can be generated. This approach allows for the systematic exploration of the chemical space around the 4-benzyloxy-3-chloroaniline core, which is invaluable in the search for new bioactive molecules. nih.govsioc-journal.cn

Advanced Spectroscopic Characterization and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Proton NMR (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of 4-Benzyloxy-3-chloronitrobenzene is anticipated to exhibit distinct signals corresponding to the aromatic protons of both the substituted benzene (B151609) ring and the benzyl (B1604629) group, as well as the benzylic methylene (B1212753) protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is strongly electron-withdrawing, deshielding nearby protons, while the benzyloxy group (-OCH₂Ph) is electron-donating, and the chloro group (-Cl) is electron-withdrawing with some electron-donating character through resonance.

Based on the analysis of related compounds such as 4-benzyloxynitrobenzene, 3-chloronitrobenzene chemicalbook.comnih.gov, and 4-chloronitrobenzene chemicalbook.comnih.gov, the expected chemical shifts for the aromatic protons of the 3-chloro-4-benzyloxynitrobenzene ring are as follows: The proton at C5 is expected to be a doublet, shifted downfield due to the deshielding effect of the adjacent nitro group. The proton at C2, being ortho to the chlorine and meta to the nitro group, will likely appear as a doublet. The proton at C6, situated between the benzyloxy and nitro groups, is also expected to be a doublet. The protons of the benzyl group will appear as a multiplet in the typical aromatic region, and the benzylic methylene protons will present as a singlet further upfield.

Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.9 - 8.1 | d |

| H-5 | 7.6 - 7.8 | dd |

| H-6 | 7.1 - 7.3 | d |

| Benzyl-H (aromatic) | 7.3 - 7.5 | m |

| Benzyl-CH₂ | 5.1 - 5.3 | s |

Carbon-13 NMR (¹³C-NMR) and DEPT-135 Structural Insights

The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment. The carbon atom attached to the nitro group (C-1) and the one bonded to the benzyloxy group (C-4) are expected to be significantly deshielded. The carbon bearing the chlorine atom (C-3) will also show a downfield shift.

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would be instrumental in differentiating between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed. For this compound, the benzylic methylene carbon would appear as a negative peak, while the aromatic CH carbons would be positive. This would aid in the definitive assignment of the carbon signals.

By comparing with data from 4-benzyloxynitrobenzene, 3-chloronitrobenzene nih.govnih.gov, and 4-chloronitrobenzene nih.govspectrabase.com, the following chemical shifts can be predicted.

Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |

| C-1 (C-NO₂) | 145 - 148 | Quaternary (absent) |

| C-2 | 124 - 126 | Positive (CH) |

| C-3 (C-Cl) | 129 - 131 | Quaternary (absent) |

| C-4 (C-O) | 155 - 158 | Quaternary (absent) |

| C-5 | 115 - 117 | Positive (CH) |

| C-6 | 113 - 115 | Positive (CH) |

| Benzyl-C (ipso) | 135 - 137 | Quaternary (absent) |

| Benzyl-C (ortho, meta, para) | 127 - 129 | Positive (CH) |

| Benzyl-CH₂ | 70 - 72 | Negative (CH₂) |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. mt.comnih.govrsc.org These two techniques are often complementary.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group, specifically the asymmetric and symmetric stretching vibrations. Aromatic C-H stretching vibrations will be observed at higher wavenumbers, while C=C stretching vibrations of the aromatic rings will appear in the 1600-1400 cm⁻¹ region. The C-O-C ether linkage will also give rise to characteristic stretching bands. The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum.

Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds. mt.comnih.govrsc.org Therefore, the symmetric stretching of the nitro group and the aromatic ring vibrations are expected to be prominent in the Raman spectrum.

Analysis of the spectra of related compounds like 4-chloro-3-nitrophenol (B1362549) ijcrt.org, 3-chloronitrobenzene researchgate.netchemicalbook.com, and nitrobenzene (B124822) esisresearch.org allows for the prediction of the key vibrational frequencies.

Predicted Vibrational Frequencies for this compound (cm⁻¹)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₂) | 2950 - 2850 | 2950 - 2850 |

| Asymmetric NO₂ Stretch | 1520 - 1560 (strong) | 1520 - 1560 (weak) |

| Symmetric NO₂ Stretch | 1340 - 1360 (strong) | 1340 - 1360 (strong) |

| Aromatic C=C Stretch | 1600 - 1450 (multiple bands) | 1600 - 1450 (multiple bands) |

| C-O-C Asymmetric Stretch | 1250 - 1200 (strong) | Weak |

| C-O-C Symmetric Stretch | 1050 - 1000 (medium) | Medium |

| C-Cl Stretch | 800 - 600 (medium) | 800 - 600 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts.

For this compound (C₁₃H₁₀ClNO₃, Molecular Weight: 263.68 g/mol ), the ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 264.69. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak will be observed, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation of the molecular ion would likely proceed through cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragmentation pathway would be the loss of the nitro group (-NO₂), resulting in a fragment at m/z 217.69. Further fragmentation of the aromatic rings could also be observed. Analysis of the mass spectra of related compounds like 4-chloronitrobenzene nist.gov and other nitroaromatic compounds researchgate.netresearchgate.net supports these predicted fragmentation patterns.

Predicted Key Fragments in the ESI-MS of this compound

| m/z | Proposed Fragment Ion |

| 264.69 | [M+H]⁺ (³⁵Cl) |

| 266.69 | [M+H]⁺ (³⁷Cl) |

| 217.69 | [M-NO₂]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl cation) |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The spectrum is characterized by the wavelength of maximum absorption (λ_max).

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitro-substituted benzene ring. Nitrobenzene itself shows a strong absorption band around 250-270 nm. nih.govresearchgate.net The presence of the benzyloxy and chloro substituents will likely cause a red shift (bathochromic shift) of this absorption maximum. An analysis of the UV-Vis spectra of 4-chloronitrobenzene nih.gov and p-(Benzyloxy)nitrobenzene nih.gov suggests that this compound will have a primary absorption band in the 260-290 nm range. A weaker n→π* transition associated with the nitro group may also be observed at longer wavelengths, typically above 300 nm.

Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λ_max (nm) |

| π→π | 260 - 290 |

| n→π | 310 - 340 (weak) |

Computational and Theoretical Investigations of 4 Benzyloxy 3 Chloronitrobenzene

Quantum Chemical Studies

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic and structural properties of molecules. For a substituted aromatic system like 4-benzyloxy-3-chloronitrobenzene, these studies can provide a wealth of information at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT analysis of this compound would involve calculating key electronic properties to predict its chemical behavior.

Key Investigated Parameters:

| Parameter | Description | Significance for this compound |

| Total Energy | The total electronic energy of the molecule in its ground state. | Determines the molecule's stability. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of electrons and indicates regions of high or low electron density, which are crucial for understanding reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Provides insight into the molecule's interaction with polar solvents and other polar molecules. For this compound, the interplay of the nitro, chloro, and benzyloxy groups would create a significant dipole moment. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the molecule's ability to act as an electron acceptor. |

A systematic DFT study would typically employ a functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure of this compound.

Geometry Optimization and Conformational Landscape Analysis

The three-dimensional arrangement of atoms in a molecule is critical to its properties and reactivity. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For a flexible molecule like this compound, which contains a rotatable benzyloxy group, a conformational landscape analysis is essential.

This analysis would involve:

Identification of Conformers: Systematically rotating the dihedral angles associated with the ether linkage and identifying all stable conformers (local minima on the potential energy surface).

Energy Profiling: Calculating the relative energies of these conformers to determine the most stable and low-energy structures.

Structural Parameter Analysis: Examining the bond lengths, bond angles, and dihedral angles of the optimized geometries. For instance, a study on the related molecule 4-benzyloxy-3-methoxybenzonitrile revealed a dihedral angle of 81.65 (3)° between the two aromatic rings. researchgate.net

Understanding the preferred conformation is crucial as it dictates how the molecule interacts with other chemical species.

Frontier Molecular Orbital (FMO) Theory for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. researchgate.netucr.eduresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

FMO Analysis of this compound would entail:

Calculation of HOMO and LUMO Energies: Determining the energy levels of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Orbital Distribution: Visualizing the spatial distribution of the HOMO and LUMO across the molecule. This reveals the most likely sites for nucleophilic and electrophilic attack. In this compound, the electron-withdrawing nitro group would significantly influence the distribution and energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. Conversely, the benzyloxy group would influence the HOMO.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values.

An MEP analysis for this compound would likely show:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this molecule, these regions would be expected around the oxygen atoms of the nitro group and the benzyloxy group.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials would be expected around the hydrogen atoms and potentially on the carbon atoms of the aromatic ring due to the strong electron-withdrawing effects of the nitro and chloro substituents.

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.

The MEP surface provides a comprehensive picture of the molecule's electrostatic landscape, complementing the insights gained from FMO analysis.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation can provide dynamic insights into the behavior of this compound, particularly in the context of chemical reactions.

Computational Analysis of Reaction Mechanisms

Computational analysis is a powerful method to elucidate the step-by-step mechanism of chemical reactions. For this compound, a key reaction of interest is its reduction to 4-benzyloxy-3-chloroaniline (B1332019). While literature mentions the use of reagents like tin(II) chloride (SnCl₂) for this purpose, a detailed mechanistic understanding at the molecular level is lacking. researchgate.net

A computational study of this reaction mechanism would involve:

Reactant and Product Modeling: Optimizing the geometries of the reactant (this compound) and the product (4-benzyloxy-3-chloroaniline).

Transition State Searching: Identifying the transition state structures that connect the reactants, intermediates, and products along the reaction pathway.

Activation Energy Calculation: Determining the energy barriers for each step of the reaction. This would help to understand the reaction kinetics and the feasibility of different proposed mechanisms.

Intermediate Identification: Characterizing any intermediate species that may be formed during the reaction.

Such a study would provide fundamental insights into the role of the catalyst and the factors that govern the selectivity of the reduction, particularly the preservation of the benzyloxy and chloro groups.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule such as this compound, which possesses significant structural flexibility, MD simulations offer invaluable insights into its conformational landscape. The simulation computes the trajectories of atoms by solving Newton's equations of motion, providing a detailed view of how the molecule folds, rotates, and changes shape in different environments.

The conformational dynamics of this compound are primarily dictated by rotations around several key single bonds. The ether linkage (Ar-O-CH2-Ar) is particularly important, as it allows for considerable freedom of movement between the two aromatic rings. An MD simulation would map the potential energy surface associated with these rotations to identify the most stable, low-energy conformations and the energy barriers between them. The examination of these simulations provides a deep understanding of the molecule's dynamic behavior and conformational preferences.

Key areas of flexibility in this compound that would be investigated using MD simulations include:

Torsion of the benzyl (B1604629) group: The orientation of the benzyl group relative to the substituted nitrobenzene (B124822) ring significantly influences the molecule's steric and electronic properties.

Nitro group orientation: Rotation of the nitro (NO2) group relative to its attached phenyl ring can impact its electronic interaction with the aromatic system.

The results from such simulations are critical for understanding how the molecule might interact with biological targets, such as enzyme active sites, where specific conformations are often required for binding.

Table 1: Key Dihedral Angles and Conformational Insights for this compound from Theoretical MD Simulations

| Dihedral Angle (Atoms) | Description of Motion | Expected Energy Barrier | Implication for Conformational Dynamics |

| C4-O-CH2-C(benzyl) | Rotation around the ether oxygen-methylene bond. | Low to Moderate | This is a primary axis of flexibility, allowing the two phenyl rings to adopt a wide range of relative orientations. Steric hindrance between the rings can create a moderate barrier. |

| C3-C4-O-CH2 | Rotation around the phenyl-oxygen bond. | Moderate | Rotation is somewhat restricted due to the presence of the ortho-chloro substituent and the delocalization of the oxygen lone pair into the aromatic ring. |

| O-CH2-C(benzyl)-C(benzyl) | Rotation of the benzyl phenyl group. | Low | The benzyl ring is expected to tumble or rotate freely, with a low energy barrier, unless sterically hindered by the other ring in certain conformations. |

| C2-C3-N-O | Rotation of the nitro group. | Moderate to High | The nitro group's rotation is often hindered due to resonance effects with the aromatic ring, which imparts partial double-bond character to the C-N bond. |

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSRR)

Cheminformatics involves the use of computational methods to analyze chemical information, enabling the prediction of properties and activities of compounds from their molecular structures. youtube.com A key application within this field is the development of Quantitative Structure-Reactivity Relationships (QSRR). QSRR models are mathematical equations that correlate variations in the structural or physicochemical properties of a group of compounds with a specific measure of their reactivity. researchgate.net

For this compound, a QSRR study would begin by calculating a set of numerical values known as molecular descriptors. These descriptors encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. researchgate.net By building a model that connects these descriptors to an observed reactivity (e.g., reaction rate, reduction potential), it becomes possible to predict the reactivity of new or untested compounds within the same chemical class.

The substituents on the benzene (B151609) ring—the benzyloxy, chloro, and nitro groups—each contribute distinct electronic and steric effects that are captured by these descriptors.

Nitro Group (NO2): A strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.

Chloro Group (Cl): An electron-withdrawing but ortho, para-directing halogen.

Benzyloxy Group (C6H5CH2O-): An electron-donating group due to the ether oxygen, though its steric bulk is also a significant factor.

Table 2: Selected Molecular Descriptors for QSRR Analysis of this compound

| Descriptor Type | Descriptor Name | Description | Theoretical Relevance for this compound |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | A fundamental descriptor related to the size and mass of the molecule. |

| Topological | Kier & Hall Connectivity Indices (χ) | Numerical values derived from the molecular graph that describe the degree of branching and connectivity. | Encodes information about the molecule's shape and complexity, including the presence of rings and substituents. |

| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Relates to how the molecule interacts with its environment and is important for predicting solubility and transport properties. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's susceptibility to electrophilic attack. The electron-donating benzyloxy group would raise this energy. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's susceptibility to nucleophilic attack. The electron-withdrawing nitro group strongly lowers this energy, making reduction more favorable. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. | Reflects the asymmetric distribution of charge due to the polar C-Cl, C-O, and N-O bonds. |

| Electronic | Hammett Constant (σ) | An empirical value quantifying the electron-donating or -withdrawing effect of a substituent. | A composite value for the substituted ring would reflect the strong withdrawing nature of the nitro group, partially offset by the donating benzyloxy group. |

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of functionalized nitroaromatics such as 4-Benzyloxy-3-chloronitrobenzene is moving beyond classical nitration and substitution reactions. Researchers are actively developing novel methodologies that offer greater precision, efficiency, and substrate scope.

Recent advancements in the synthesis of aromatic nitro compounds have focused on overcoming the limitations of traditional methods, which often involve harsh and corrosive reagents like nitric and sulfuric acid. researchgate.net The focus has shifted towards using alternative nitrating agents that are more selective and environmentally friendly. researchgate.net For instance, methods utilizing metal nitrates or nitrogen oxides in conjunction with novel catalysts are being explored to achieve better regioselectivity and milder reaction conditions. researchgate.net While a direct novel synthesis for this compound is not prominently featured in recent literature, the general advancements in nitration chemistry are directly applicable.

Another area of development is in the modification of the nitroaromatic core. The reduction of the nitro group is a common transformation, and new, facile methods are continuously being developed. A convenient and high-yield method for reducing this compound to 4-benzyloxy-3-chloroaniline (B1332019) using stannous chloride (SnCl₂) has been described as suitable for large-scale synthesis. researchgate.net This highlights a move towards safer and more practical reduction protocols. researchgate.net Furthermore, transition metal-free methods, such as using elemental sulfur in aqueous methanol, have been developed for the chemoselective reduction of nitroarenes, offering a greener alternative to traditional heavy metal reductants. researchgate.net

The development of new catalytic systems is also a key frontier. For example, hafnium(IV) trifluoromethanesulfonate (B1224126) has been shown to be an effective catalyst for Friedel-Crafts acylation reactions, a fundamental process in aromatic chemistry. researchgate.net The application of such novel catalysts could open new pathways for the functionalization of the this compound scaffold.

| Methodology | Reagents/Catalyst | Key Advantages | Applicability to Nitroaromatics |

| Alternative Nitration | Metal nitrates, Copper salts with NaNO₂ | Milder conditions, improved regioselectivity, reduced acid waste. researchgate.net | Direct synthesis of substituted nitroaromatics. researchgate.net |

| Transition Metal-Free Reduction | Elemental Sulfur / Aqueous Methanol | Environmentally friendly, non-toxic, inexpensive. researchgate.net | Selective reduction of the nitro group in compounds like this compound. researchgate.net |

| Lewis Acid Catalysis | Stannous Chloride (SnCl₂) | Mild, efficient for reduction, suitable for large scale. researchgate.net | Reduction of this compound to its aniline (B41778) derivative. researchgate.net |

| Nucleophilic Aromatic Substitution | Secondary Cyclic Amines | Synthesis of novel fluorophores with enhanced optical properties. nih.gov | Functionalization of halogenated nitroaromatics. nih.gov |

Exploration of Unconventional Reaction Pathways

Beyond refining existing synthetic routes, researchers are exploring fundamentally new ways to construct and modify nitroaromatic compounds. These unconventional pathways often leverage different reactivity modes of the nitro group or the aromatic ring.

One significant area of exploration is the displacement of the nitro group itself. This reaction, which runs counter to the typical use of the nitro group as a director for substitution, has been shown to be a synthetically useful process for creating new carbon-carbon and carbon-heteroatom bonds. acs.orgdrexel.edu This pathway opens up the possibility of using nitroaromatics as arylating agents, where the nitro group acts as a leaving group. For instance, a new glycosidation method has been developed through nitrite (B80452) displacement on substituted nitrobenzenes. acs.org This suggests that this compound could potentially serve as a precursor for a wider range of derivatives than previously imagined.

Photochemical reactions represent another unconventional frontier. A one-pot photochemical synthesis of aromatic azoxy compounds has been developed, which involves the selective reduction of nitroaromatic compounds in an aqueous solution at room temperature. researchgate.net This light-induced pathway avoids harsh chemical reagents and offers high product selectivity, demonstrating the potential of photochemistry to drive novel transformations in nitroaromatic chemistry. researchgate.net

The biological realm also offers inspiration for new reaction pathways. Bacteria have evolved diverse metabolic pathways to degrade and mineralize nitroaromatic compounds, which are often environmental pollutants. nih.govnih.govnih.gov These pathways involve enzymes like dioxygenases and nitroreductases that perform highly specific oxidative and reductive transformations under mild, aqueous conditions. nih.govmdpi.com Studying these biocatalytic systems could lead to the development of enzyme-based synthetic methods that are both highly selective and environmentally sustainable. Degradation sequences can be initiated by oxidation, a hydride ion attack, or partial reduction of the nitro group. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

For a target molecule like this compound, AI can play several crucial roles:

Retrosynthetic Analysis: AI-powered platforms can propose multiple synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. pharmafeatures.commdpi.com These tools leverage vast reaction databases to identify the most efficient and cost-effective pathways, potentially uncovering non-obvious strategies that a human chemist might overlook. pharmafeatures.com

Reaction Condition Optimization: ML algorithms can predict the optimal conditions (e.g., temperature, solvent, catalyst) to maximize the yield and selectivity of a specific reaction. researchgate.net By analyzing patterns in existing experimental data, these models can significantly reduce the number of experiments needed, saving time and resources. researchgate.net

Forward Reaction Prediction: Given a set of reactants and conditions, AI models can predict the likely products of a chemical reaction. mdpi.com This capability is invaluable for virtually screening proposed synthetic steps and validating the feasibility of a planned route. mdpi.com

| AI/ML Application | Function | Potential Impact on Synthesis of this compound |

| Retrosynthetic Planning | Deconstructs target molecule to identify optimal synthetic pathways from available starting materials. pharmafeatures.commdpi.com | Discovery of more efficient or novel routes; reduction of reliance on hazardous reagents. pharmafeatures.com |

| Reaction Outcome Prediction | Forecasts products and yields from given reactants and conditions. researchgate.netmdpi.com | Virtual screening of potential reactions, reducing experimental failures and resource expenditure. nih.gov |

| Catalyst and Reagent Selection | Screens virtual libraries of catalysts or reagents to identify the most promising candidates for a specific transformation. gcande.org | Identification of novel, more efficient, or greener catalysts for nitration or functional group modification. |

| Automated Synthesis | AI-driven robotic platforms execute complex chemical syntheses with minimal human intervention. pharmafeatures.commdpi.com | Increased reproducibility, high-throughput screening of reaction conditions, and faster synthesis cycles. |

Advancements in Sustainable Synthesis Protocols for Nitroaromatics

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. This has spurred significant research into developing eco-friendly protocols for the synthesis of nitroaromatics, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. gcande.org

Key areas of advancement in sustainable synthesis include:

Green Solvents and Solvent-Free Reactions: A major focus is replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or conducting reactions under solvent-free conditions (SolFC). researchgate.netmdpi.com For example, a protocol for the Henry reaction (a C-C bond-forming reaction involving a nitroalkane) has been developed that proceeds efficiently without any solvent. researchgate.net The use of water as a solvent, assisted by self-assembled nanoreactors, has also been demonstrated for the synthesis of other nitrogen-containing compounds. mdpi.com

Waste Minimization and Atom Economy: Researchers are designing synthetic routes that maximize the incorporation of starting material atoms into the final product (high atom economy). The use of azeotropes as a tool for recycling and minimizing large volumes of solvents is one such strategy being explored to make chemical processes more sustainable. researchgate.net

Eco-Friendly Reagents and Catalysts: There is a strong push to replace stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalytic alternatives. The development of a transition metal-free protocol for the reduction of nitroarenes using elemental sulfur is a prime example of this trend, as it replaces toxic heavy metals with a cheap and non-toxic feedstock. researchgate.net

These sustainable protocols are not only environmentally beneficial but can also lead to more efficient and cost-effective manufacturing processes. researchgate.net The application of these green chemistry principles to the synthesis and subsequent transformations of this compound is a critical future direction.

| Sustainable Approach | Description | Example |

| Solvent-Free Conditions (SolFC) | Reactions are conducted without a solvent, reducing waste and simplifying purification. | PS-BEMP-promoted Henry addition of nitroalkanes to aldehydes. researchgate.net |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water. | Synthesis of nitrones in water using a self-assembled nanoreactor. mdpi.com |

| Waste Minimization via Azeotropes | Utilizing azeotropic mixtures for easier recovery and recycling of solvents. researchgate.net | General strategy for minimizing solvent waste in industrial processes. researchgate.net |

| Eco-Friendly Reagents | Replacing hazardous or stoichiometric reagents with safer, catalytic, or more abundant alternatives. | Reduction of nitroarenes using elemental sulfur instead of heavy metals. researchgate.net |

| Biocatalysis | Using enzymes or whole microorganisms to perform chemical transformations under mild conditions. | Bacterial degradation pathways for nitroaromatics using enzymes like nitroreductases. nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Benzyloxy-3-chloronitrobenzene, and how can reaction parameters influence yield?

- Methodological Answer : Key steps include benzyloxy-group protection, nitration, and chlorination. For example, benzyloxy-protected intermediates (e.g., 4-benzyloxy-3-hydroxybenzaldehyde) can be synthesized via nucleophilic substitution using Cs₂CO₃ as a base in dimethylformamide at 80°C . Subsequent nitration requires careful stoichiometric control of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Final chlorination may employ Cl₂ gas or chlorinating agents like PCl₅. Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) is critical for purification .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H NMR : Identify benzyloxy protons (δ 4.9–5.2 ppm as a singlet) and aromatic protons (split patterns due to nitro and chloro substituents).

- IR : Confirm nitro groups (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹).

- MS : Molecular ion peak (M⁺) should align with the molecular weight (e.g., calculated via NIST Chemistry WebBook standards ). Cross-reference with databases like NIST to validate structural assignments .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use liquid-liquid extraction (e.g., dichloromethane/water) to remove polar byproducts. Recrystallization from methanol or ethanol improves purity, while column chromatography (silica gel, hexane/ethyl acetate gradients) resolves regioisomers. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer : Evaluate data reliability using criteria from standardized testing guidelines (e.g., OECD or EPA protocols). Studies labeled "Reliable with Restriction" may lack GLPs but still align with validated parameters (e.g., EPIWIN estimation methods). Cross-check experimental conditions (e.g., solvent purity, heating rates) and employ differential scanning calorimetry (DSC) for precise melting point determination .

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?

- Methodological Answer : Nitro-group orientation (para vs. meta) is influenced by electron-withdrawing effects of the benzyloxy group. Computational modeling (e.g., DFT) can predict regioselectivity. Monitor intermediates via LC-MS to detect byproducts like 3-chloro-4-nitro derivatives. Adjust reaction stoichiometry (e.g., meta-chloroperoxybenzoic acid ratios) to suppress undesired pathways .

Q. How should thermal stability studies be designed to assess this compound under long-term storage conditions?

- Methodological Answer : Conduct accelerated stability testing at elevated temperatures (40–60°C) under inert atmospheres. Use TGA/DSC to quantify decomposition thresholds. Compare results with structurally similar compounds (e.g., 4-chloronitrobenzene, which decomposes above 150°C ). Store samples in amber glass vials with desiccants to mitigate hydrolysis .

Q. What strategies resolve contradictions in toxicity or environmental fate data for nitroaromatic compounds like this compound?

- Methodological Answer : Apply tiered testing frameworks:

- Tier 1 : Use QSAR models (e.g., EPI Suite) to estimate biodegradability and ecotoxicity.

- Tier 2 : Validate predictions with in vitro assays (e.g., Ames test for mutagenicity).

- Tier 3 : Conduct in vivo studies if initial data conflict. Prioritize studies labeled "Reliable without Restriction" per EPA/OECD guidelines .

Data Analysis and Validation

Q. How can researchers validate the purity of this compound batches using orthogonal analytical methods?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS for volatile impurities. Quantify trace chlorinated byproducts via ICP-MS. Validate against certified reference materials (CRMs) where available. Report purity as ≥98% with supporting chromatograms .

Q. What statistical approaches are suitable for analyzing variability in synthetic yield across multiple batches?

- Methodological Answer : Use ANOVA to identify significant factors (e.g., reaction time, temperature). Apply response surface methodology (RSM) to optimize parameters. For small datasets (<10 batches), non-parametric tests (e.g., Kruskal-Wallis) reduce bias. Report confidence intervals (95% CI) and outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.